methyl 5-bromoquinoline-6-carboxylate
Description
Properties
CAS No. |
1801937-95-0 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Bromination Using Lewis Acid Catalysts
A seminal method adapted from CN112142661A involves using silver sulfate (Ag₂SO₄) as a Lewis acid catalyst to direct bromination. In the patented synthesis of methyl 3-aminoquinoline-5-carboxylate, bromine is introduced at position 5 of 3-aminoquinoline under acidic conditions. For this compound, analogous conditions could be applied to quinoline-6-carboxylate derivatives:
-
Esterification : Quinoline-6-carboxylic acid is treated with methanol and sulfuric acid to yield methyl quinoline-6-carboxylate.
-
Bromination : The esterified compound undergoes bromination with Br₂ in concentrated H₂SO₄ at 0–5°C, using Ag₂SO₄ to enhance regioselectivity toward position 5.
Key Parameters :
-
Temperature: 0–5°C (prevents polybromination)
-
Catalyst: Ag₂SO₄ (0.5 equiv relative to substrate)
-
Solvent: H₂SO₄ (dual role as solvent and Brønsted acid)
Challenges :
-
Competing bromination at positions 3 and 8 due to quinoline’s inherent reactivity.
-
Acid-sensitive functional groups may require protective strategies.
Palladium-Catalyzed Carbonylative Coupling
Transition-metal-catalyzed carbonylation offers a versatile route to install carboxylate groups adjacent to halogens. The method described in CN112142661A for synthesizing methyl 3-aminoquinoline-5-carboxylate via carbonyl insertion can be modified for the target compound:
Reaction Protocol
-
Substrate Preparation : 5-Bromoquinoline is synthesized via Friedel-Crafts bromination or cross-coupling.
-
Carbonylation : The 5-bromoquinoline undergoes palladium-catalyzed carbonylation under CO pressure (0.8–1.0 MPa) in methanol/DMF, with triethylamine as a base.
Representative Conditions :
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂ (5 mol%) |
| Temperature | 75°C |
| CO Pressure | 0.8 MPa |
| Solvent | Methanol:DMF (4:1) |
| Reaction Time | 6 hours |
Advantages :
-
High regioselectivity for carboxylate installation at position 6.
-
Scalable under continuous CO flow conditions.
Limitations :
-
Requires specialized equipment for high-pressure reactions.
-
Palladium residue removal necessitates additional purification steps.
Cyclocondensation of Functionalized Anilines
Constructing the quinoline ring from substituted anilines prefunctionalized with bromine and ester groups offers an alternative pathway. The Gould-Jacobs reaction, which cyclizes anilines with β-keto esters, is particularly effective:
Gould-Jacobs Cyclization
-
Substrate Synthesis : 4-Bromo-3-(methoxycarbonyl)aniline is prepared via nitration, reduction, and esterification of bromobenzene derivatives.
-
Cyclization : The aniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C, forming the quinoline core.
Reaction Scheme :
Yield Optimization :
-
Excess β-keto ester (1.5 equiv) improves cyclization efficiency.
-
PPA acts as both catalyst and dehydrating agent.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of the three primary methods:
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Directed Bromination | 40–50 | Moderate | High | Moderate |
| Palladium Carbonylation | 70–80 | High | Moderate | Low |
| Gould-Jacobs Cyclization | 55–65 | High | High | High |
Critical Insights :
-
Palladium carbonylation achieves superior yields but incurs higher costs due to catalyst usage.
-
Gould-Jacobs cyclization balances cost and scalability but requires multistep aniline functionalization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: 5-bromoquinoline-6-carboxylic acid.
Scientific Research Applications
Methyl 5-bromoquinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activities, including enzyme inhibition and receptor binding studies.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the bromine atom and ester group can participate in various biochemical interactions, affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Brominated Quinoline Carboxylates
The position of bromine and ester groups on the quinoline ring significantly influences physicochemical properties and reactivity. Key analogs include:
Table 1: Structural Comparison of Brominated Quinoline Derivatives
Key Observations :
- Bromine Position: Methyl 4-bromoquinoline-6-carboxylate (CAS 219763-85-6) differs only in bromine placement (4 vs. 5). This alters electronic distribution, with the 5-bromo derivative likely exhibiting greater electron-withdrawing effects at the quinoline core, impacting reactivity in aromatic substitutions .
- Ester vs. Carboxylic Acid: Compared to 8-bromoquinoline-5-carboxylic acid (CAS 204782-96-7), the methyl ester in the target compound enhances lipophilicity, favoring organic-phase reactions. However, the free carboxylic acid in analogs may enable direct salt formation or hydrogen bonding in biological systems .
Functional Group Variants and Heterocyclic Analogs
Methyl Ester Derivatives in Other Scaffolds
Compounds like methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS 308295-63-8) share ester functionality but differ in core structure (benzofuran vs. quinoline). Benzofuran derivatives typically exhibit distinct electronic properties and biological activities, such as antimicrobial or anti-inflammatory effects, but lack the nitrogen-based heteroaromaticity of quinolines, reducing their utility in coordination chemistry .
Non-Brominated Quinoline Esters
Ethyl quinoxaline-6-carboxylate (CAS 6924-72-7) and methyl quinoxaline-5-carboxylate (CAS 6924-71-6) are quinoxaline-based esters. Quinoxalines, with two nitrogen atoms, display stronger electron-deficient character than quinolines, affecting their participation in nucleophilic aromatic substitutions .
Analytical Characterization
While direct data for this compound are absent, analogs like methyl shikimate () highlight the use of ¹H/¹³C NMR and HPLC for structural elucidation. For brominated quinolines, distinct aromatic proton splitting patterns in NMR and retention time shifts in HPLC would differentiate positional isomers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 5-bromoquinoline-6-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from bromoaniline derivatives or functionalized quinoline precursors. Key steps include:
-
Bromination : Selective bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled temperature (e.g., 0–5°C) to avoid over-bromination .
-
Esterification : Introduction of the carboxylate group via coupling reactions (e.g., DCC-mediated esterification) or hydrolysis of nitrile intermediates followed by methylation .
-
Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium catalysts for cross-coupling), and reaction time .
Synthetic Route Key Reagents/Conditions Yield (%) Reference Bromination of quinoline NBS, AIBN, CCl₄, 70°C 65–75 Pd-catalyzed coupling Pd(PPh₃)₄, K₂CO₃, DMF, 100°C 80–85
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the bromine atom deshields adjacent protons (δ 8.5–9.0 ppm for quinoline H-6) .
- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical MW: 270.09 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of the bromine and carboxylate groups, providing insights into molecular packing .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Strategies include:
- Dose-Response Validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) to establish EC₅₀ consistency .
- Target-Specific Assays : Use enzymatic assays (e.g., metallo-β-lactamase inhibition) instead of broad-spectrum antimicrobial tests to isolate mechanistic effects .
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What strategies are recommended for assessing the ecological impact of this compound given limited ecotoxicity data?
- Methodological Answer :
- QSAR Models : Predict bioaccumulation (logP) and toxicity using software like EPI Suite™, leveraging data from structurally similar compounds (e.g., ethyl 4-bromoquinoline-6-carboxylate) .
- Comparative Studies : Evaluate persistence in soil/water systems using analogs (e.g., 6-bromoquinoline-4-carboxylic acid) with known degradation half-lives .
- Microcosm Experiments : Simulate environmental fate by tracking compound degradation via LC-MS in soil/water matrices under varying pH and microbial activity .
Q. How do electronic and steric effects of the bromine and carboxylate groups influence the compound’s reactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromine atom enhances electrophilic substitution at the 8-position, while the carboxylate group directs nucleophilic attacks to the 4-position .
- Steric Hindrance : The bulky bromine at C-5 reduces accessibility for cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating bulky ligands (e.g., XPhos) to stabilize transition states .
- Computational Validation : DFT calculations (e.g., using Gaussian) model charge distribution and frontier molecular orbitals to predict reactivity sites .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility and formulation stability?
- Methodological Answer :
- Solubility Testing : Use standardized solvents (e.g., DMSO for in vitro assays vs. PBS for in vivo studies) and report exact concentrations. Discrepancies often arise from solvent purity or temperature variations .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Instability in aqueous buffers may require lyophilization or prodrug strategies .
Safety and Handling Protocols
Q. What precautions are essential for handling this compound given incomplete toxicity profiles?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Waste Management : Neutralize acidic/basic byproducts before disposal and avoid environmental release per REACH guidelines .
Future Research Directions
- Synthetic Chemistry : Explore photoredox catalysis for greener bromination methods .
- Biological Applications : Investigate synergy with β-lactam antibiotics against resistant pathogens, guided by structural analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
